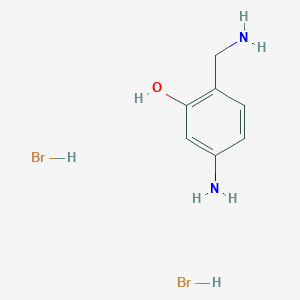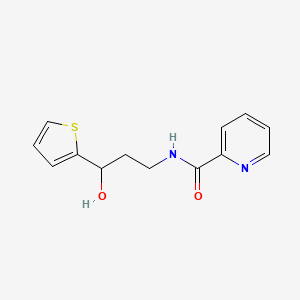![molecular formula C16H21N3O4 B2381813 N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 898374-04-4](/img/structure/B2381813.png)
N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is commonly referred to as "MPO" and has been studied for its ability to target specific receptors in the body, making it a promising candidate for drug development.
Scientific Research Applications
1. Kinase Inhibition for Cancer Treatment
One significant application of compounds similar to N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is in the development of kinase inhibitors for cancer treatment. For instance, compounds like BMS-777607, a Met kinase inhibitor, have shown promise in clinical trials for treating gastric carcinoma (Schroeder et al., 2009).
2. Molecular Structure and Conformation Studies
Another research domain involves the study of molecular structure and conformation, as demonstrated by N,N'-bis(2-hydroxyphenyl)oxamide derivatives. These studies, using NMR and X-ray diffraction, offer insights into intramolecular hydrogen bonding and molecular conformations (Martínez-Martínez et al., 1998).
3. Synthesis of Bioactive Piperidine Derivatives
In the synthesis of bioactive compounds, derivatives from oxamides like this compound play a crucial role. For example, the synthesis of piperidine derivatives from methylpyroglutamate, highlights the importance of these compounds in creating biologically active structures (Calvez et al., 1998).
4. Electronic Properties for Organic Semiconductors
These compounds also find application in the study of electronic properties and potential use as organic semiconductors. The synthesis and analysis of oxazolo[4,5-b]pyridine derivatives, which can have applications in organic electronics, are pertinent examples (Briseño-Ortega et al., 2018).
5. Antineoplastic Potential
Compounds like this compound have been studied for their potential antineoplastic properties. The crystal structure and molecular conformation studies of related compounds provide valuable insights for their application in cancer therapy (Banerjee et al., 2002).
6. Synthesis of Anti-cancer Agents
The synthesis of novel dicopper(II) complexes with asymmetric N,N'-bis(substituted)oxamide ligands, which demonstrated potential anti-cancer activities, is an important area of research. These findings could lead to the development of new therapeutic agents (Zheng et al., 2015).
properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-13-6-2-5-12(11-13)18-16(22)15(21)17-8-4-10-19-9-3-7-14(19)20/h2,5-6,11H,3-4,7-10H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVJOKDFXSRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

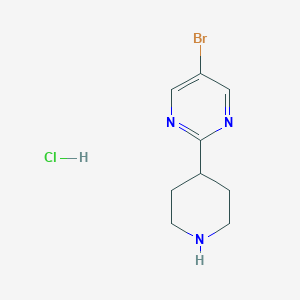
![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)
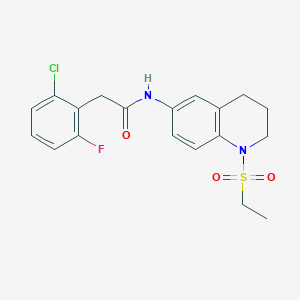

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)
![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)
![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)
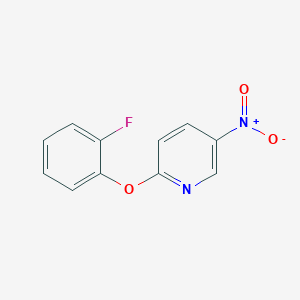
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2381746.png)

